Product packaging for Arrosolo(Cat. No.:CAS No. 50934-16-2)

Arrosolo

Cat. No.: B609213
CAS No.: 50934-16-2
M. Wt: 405.378
InChI Key: VJFQZQSLVILQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arrosolo is a research-grade chemical reagent provided for laboratory research applications. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for any diagnostic, therapeutic, or commercial use . Products with an RUO designation are specifically developed for use in basic research, pharmaceutical discovery, and other non-clinical investigations . The specific physicochemical properties, applications, and mechanism of action for this compound will be determined by its molecular structure. Researchers are responsible for ensuring that their use of this product complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26Cl2N2O2S B609213 Arrosolo CAS No. 50934-16-2

Properties

CAS No.

50934-16-2

Molecular Formula

C18H26Cl2N2O2S

Molecular Weight

405.378

IUPAC Name

1H-Azepine-1-carbothoic acid, hexahydro-, S-ethyl ester, mixt. with N-(3,4-dichlorophenyl)propanamide

InChI

InChI=1S/C9H9Cl2NO.C9H17NOS/c1-2-9(13)12-6-3-4-7(10)8(11)5-6;1-2-12-9(11)10-7-5-3-4-6-8-10/h3-5H,2H2,1H3,(H,12,13);2-8H2,1H3

InChI Key

VJFQZQSLVILQAD-UHFFFAOYSA-N

SMILES

O=C(N1CCCCCC1)SCC.CCC(NC2=CC=C(Cl)C(Cl)=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Molinate-propanil mixt.

Origin of Product

United States

Chemical Structure and Synthesis Pathways of Active Components

Structural Analysis of Molinate (B1677398) and Propanil (B472794) in the Context of Agrochemical Design

Molinate, a thiocarbamate herbicide, has the chemical formula C9H17NOS and a molecular weight of 187.30 g/mol . nih.govwho.intherts.ac.ukchemicalbook.comwaterquality.gov.auscbt.com Its structure features an azepane ring (a seven-membered ring containing one nitrogen atom) substituted with an S-ethyl thiocarbamate group. nih.gov The IUPAC name for Molinate is S-ethyl azepane-1-carbothioate. nih.govherts.ac.ukwaterquality.gov.auscbt.com Molinate is typically a clear liquid with an aromatic odor. nih.govwho.int It is miscible with various organic solvents like acetone, ethanol, and xylene, and has limited solubility in water (88 mg/L at 20°C). nih.govwho.intwaterquality.gov.au Its log Kow is reported as 3.21 or 2.88. nih.govwaterquality.gov.au

Propanil, an anilide herbicide, has the chemical formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . wikipedia.orgnih.govagropages.comherts.ac.uksihaulichemicals.co.inuni.lu It is formally a condensation product of propanoic acid and 3,4-dichloroaniline (B118046). nih.govchemicalbook.com The IUPAC name is N-(3,4-dichlorophenyl)propanamide. wikipedia.orgnih.govherts.ac.uk Pure Propanil is a white crystalline solid, while the technical product can appear as brown crystals. wikipedia.orgnih.govchemicalbook.com It has a melting point between 91 and 93 °C. wikipedia.orgsihaulichemicals.co.in Propanil's solubility in water is low (225 ppm or 130-152 mg/L at room temperature), but it is more soluble in ketones, alcohols, and chlorinated hydrocarbons. nih.govagropages.com Its XLogP3 is 3.1. nih.govuni.lu

In the context of agrochemical design, the structures of Molinate and Propanil are directly related to their herbicidal activity. Molinate is a selective, systemic herbicide absorbed by roots and translocated, inhibiting lipid synthesis. herts.ac.ukwaterquality.gov.auapvma.gov.au Propanil is a contact, post-emergence herbicide that inhibits photosynthesis by targeting photosystem II. wikipedia.orgherts.ac.ukresearchgate.net The presence of the azepane ring and the thiocarbamate group in Molinate, and the chlorinated phenyl ring and amide group in Propanil, are key structural features that dictate their interaction with plant biochemical pathways.

Table 1: Chemical Properties of Molinate and Propanil

PropertyMolinatePropanil
Chemical FormulaC9H17NOSC9H9Cl2NO
Molecular Weight187.30 g/mol nih.govwho.intherts.ac.ukchemicalbook.comwaterquality.gov.auscbt.com218.08 g/mol wikipedia.orgnih.govagropages.comherts.ac.uksihaulichemicals.co.inuni.lu
PubChem CID16653 nih.govherts.ac.uknih.govchem960.comuni.luebi.ac.uk4933 wikipedia.orgnih.govherts.ac.ukuni.luebi.ac.uk
IUPAC NameS-ethyl azepane-1-carbothioate nih.govherts.ac.ukwaterquality.gov.auN-(3,4-dichlorophenyl)propanamide wikipedia.orgnih.govherts.ac.uk
Physical State (Pure)Clear liquid nih.govwho.intWhite crystalline solid wikipedia.orgnih.govchemicalbook.com
Melting Point<25 °C chemicalbook.com91-93 °C wikipedia.orgsihaulichemicals.co.in
Water Solubility88 mg/L at 20°C who.intwaterquality.gov.au130-225 mg/L nih.govagropages.com
LogP (XLogP3)3.2 or 3.21 nih.govuni.lu3.1 nih.govuni.lu

Advanced Synthetic Methodologies for Herbicide Production (General Principles)

The synthesis of herbicides like Molinate and Propanil involves various organic chemistry principles and methodologies. General approaches to synthesizing thiocarbamates include the reaction of amines with carbonyl sulfide, or the carbonylation of amines with carbon monoxide and sulfur followed by alkylation with alkyl halides. researchgate.netwikipedia.orgresearchgate.net Another method involves the reaction of water or alcohols with thiocyanates. wikipedia.org Newer methods aim for one-pot, low-waste protocols, sometimes utilizing N-formamides as starting materials. chemistryviews.org

Anilide herbicides like Propanil are typically synthesized through the acylation of anilines with the corresponding carboxylic acid or acid chloride. wikipedia.orgchemicalbook.com For Propanil, this involves the reaction of 3,4-dichloroaniline with propanoyl chloride or propionic acid in the presence of a coupling agent like thionyl chloride. wikipedia.orgchemicalbook.com

Industrial synthesis often seeks efficient and economic routes, such as carbonylation reactions under mild conditions for thiocarbamates. researchgate.netresearchgate.net

Derivatization and Analog Development in Herbicidal Chemistry

Derivatization and the development of analogs are crucial strategies in herbicidal chemistry to optimize activity, selectivity, and environmental profile. For thiocarbamate herbicides like Molinate, modifications can involve altering the amine moiety (the azepane ring in Molinate), the alkyl group attached to the sulfur atom, or the linkage itself. Analogs of thiocarbamates such as thiobencarb, orbencarb, vernolate, triallate, and cycloate (B1669397) have been developed and commercialized, demonstrating the potential for structural variation within this class. researchgate.netwikipedia.org

Similarly, Propanil, an anilide, can be modified by altering the substituents on the phenyl ring or the acyl group. The core anilide structure serves as a scaffold for developing new herbicides with potentially different properties or mechanisms of action. While specific derivatization examples for Propanil beyond its basic structure are not detailed in the provided sources, the general principle of modifying functional groups and aromatic rings is common in agrochemical analog development.

The development of herbicide safeners is also related to this area, where compounds are designed to protect crops from herbicide damage, sometimes by enhancing the crop's ability to metabolize the herbicide. cabidigitallibrary.org This indirectly relates to understanding how the herbicide structure interacts with metabolic pathways.

Molecular and Biochemical Mechanisms of Action in Target Organisms

Enzymatic Inhibition Pathways of Molinate (B1677398) and Propanil (B472794) in Plant Metabolism

Molinate, a thiocarbamate herbicide, is known to inhibit lipid synthesis in susceptible plants herts.ac.uklsuagcenter.comregulations.gov. Specifically, it interferes with the activity of enzymes involved in the synthesis of fatty acids lsuagcenter.com. While some sources suggest Molinate inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis, it is also classified as an acyl CoA elongase inhibitor lsuagcenter.com. These enzymes are crucial for catalyzing the condensation of malonyl-CoA with fatty acid acyl-CoA substrates to form surface lipids, which are essential components of cell membranes, cuticle, and suberin lsuagcenter.com. Inhibition of lipid synthesis can block the production of phospholipids (B1166683) needed for new cell membrane growth, ultimately affecting cell division and survival lsuagcenter.com. Molinate undergoes metabolism in plants, primarily through sulfoxidation to form molinate sulfoxide (B87167) and molinate sulfone, as well as ring hydroxylation researchgate.netepa.govresearchgate.net. These metabolic pathways can influence its activity and persistence epa.gov.

Propanil, an anilide herbicide, acts primarily as a contact herbicide and is a photosynthetic electron transport inhibitor wikipedia.orgherts.ac.uktitanunichem.com. Its principal mode of action is the inhibition of photosynthesis and CO2 fixation wikipedia.org. Propanil inhibits the electron transport chain reaction in Photosystem II (PSII) wikipedia.orgresearchgate.netresearchgate.net. This inhibition occurs by binding to the D1 protein within the PSII complex in chloroplast thylakoid membranes, blocking the normal flow of electrons wikipedia.orgresearchgate.netucanr.edu. This disruption prevents the conversion of CO2 to carbohydrate precursors, inhibiting weed development wikipedia.org. Rice plants exhibit selectivity to Propanil due to their ability to rapidly metabolize the herbicide to less toxic substances, such as 3,4-dichloroaniline (B118046) (DCA) and propionic acid, via the enzyme aryl acylamidase (AAA) wikipedia.orgresearchgate.netcambridge.org. Susceptible weeds lack sufficient levels of this enzyme wikipedia.org.

Cellular and Subcellular Disruptions Induced by Herbicidal Activity

Impact on Photosynthetic Electron Transport Systems

Propanil's primary impact is on the photosynthetic electron transport system in PSII wikipedia.orgresearchgate.netresearchgate.netucanr.edu. By binding to the D1 protein, Propanil blocks electron transport, which is essential for capturing light energy and converting it into chemical energy wikipedia.orgucanr.edu. This blockage prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) in PSII ucanr.edu. The disruption of electron flow leads to an accumulation of excitation energy in the reaction center of PSII, which can result in the formation of reactive oxygen species (ROS) ucanr.edu. This excess energy and ROS can cause photo-oxidative damage to the photosynthetic apparatus researchgate.netucanr.edu.

Molinate's direct impact on photosynthetic electron transport is less characterized compared to Propanil. However, its inhibition of lipid synthesis can indirectly affect the structural integrity and function of photosynthetic membranes, which are rich in lipids lsuagcenter.com. Damage to these membranes could impair the efficiency of the electron transport chain.

Membrane Integrity Alterations and Oxidative Stress Responses

Both Molinate and Propanil can induce alterations in membrane integrity and trigger oxidative stress responses in susceptible plants. Propanil's inhibition of photosynthetic electron transport leads to the generation of ROS, which can cause lipid peroxidation and damage to cell membranes and organelles researchgate.netucanr.eduacademicjournals.org. This damage compromises membrane integrity, leading to leakage and cellular disintegration ucanr.edu.

Molinate's inhibition of lipid synthesis directly impacts the formation and maintenance of cell membranes lsuagcenter.com. Insufficient lipid production can lead to weakened or defective membranes, altering their permeability and function lsuagcenter.com. Furthermore, Molinate metabolism can involve oxidation steps epa.govpsu.edu, and while not explicitly stated as a primary mechanism in plants, the generation of reactive intermediates could contribute to oxidative stress. Plants possess enzymatic and non-enzymatic antioxidant systems to counteract oxidative stress, including enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT) academicjournals.orgmdpi.com. However, overwhelming oxidative stress induced by herbicide activity can deplete these defenses, leading to cellular damage academicjournals.org.

Synergistic and Antagonistic Interactions within Multi-Component Herbicidal Formulations

Herbicidal mixtures, such as Arrosolo, can exhibit synergistic, antagonistic, or additive effects depending on the interaction between the active ingredients and the target weed species bioone.orgcambridge.orguot.edu.ly. Synergism occurs when the combined effect of the herbicides is greater than the sum of their individual effects, while antagonism occurs when the combined effect is less than expected bioone.orguot.edu.ly.

Research on Molinate and Propanil mixtures has shown varied interactions. Some studies indicate that mixtures of Propanil and Molinate can have additive effects on controlling certain weed species bioone.org. However, other research suggests that Molinate and its mixtures were less effective in controlling certain rice weeds compared to Propanil alone uot.edu.ly. The interaction can also depend on the specific weed species and the rates of each herbicide in the mixture bioone.orgcambridge.org. For instance, increasing the rate of one herbicide in a mixture might overcome antagonism bioone.org.

Furthermore, the interaction of Propanil with other compounds, such as organophosphate insecticides, can lead to synergistic effects cambridge.orgunl.edunih.govweedscience.org. This synergism is often attributed to the inhibition of the aryl acylamidase enzyme in weeds by the insecticide, which prevents the detoxification of Propanil cambridge.orgunl.edunih.gov.

Data on synergistic and antagonistic interactions can be complex and species-specific. The following table summarizes some observed interactions:

Herbicide MixtureTarget Weed SpeciesObserved Interaction (Example)Source
Glufosinate (B12851) + Propanil + MolinateBroadleaf signalgrassAdditive bioone.org
Propanil + QuincloracBarnyardgrassIncreased control compared to Propanil alone bioone.org
Imazethapyr + PropanilRed riceSynergistic cambridge.org
Imazethapyr + PropanilBarnyardgrassAntagonistic or Neutral cambridge.org
Propanil + PyribenzoximBarnyardgrassAntagonistic researchgate.net
Propanil + Anilofos, Carbaryl, Pendimethalin, PiperophosPropanil-resistant barnyardgrassSynergistic (photosynthetic inhibition) researchgate.net
Molinate alone or in mixturesCertain rice weedsLess effective control uot.edu.ly

Comparative Biochemical Pathways of Action with Other Herbicide Classes

Molinate and Propanil represent different herbicide classes with distinct biochemical targets. Propanil is an amide herbicide and a PSII inhibitor (HRAC Group C2/5) herts.ac.ukresearchgate.netweedscience.org. This mode of action is shared by other herbicide families, including triazines, triazinones, ureas, and uracils, although the specific binding sites on the D1 protein can vary ucanr.edu. Like Propanil, these herbicides disrupt photosynthetic electron transport, leading to oxidative stress and membrane damage ucanr.edu.

Molinate is a thiocarbamate herbicide (HRAC Group J) herts.ac.ukregulations.govweedsmart.org.au. Thiocarbamates primarily inhibit lipid synthesis, affecting the formation of cell membranes and other lipid-dependent structures herts.ac.uklsuagcenter.com. Other herbicide classes that inhibit lipid synthesis include ACCase inhibitors (e.g., FOPs and DIMs) lsuagcenter.com. However, ACCase inhibitors typically target grasses and broadleaf weeds are naturally resistant due to an insensitive enzyme lsuagcenter.com. Molinate's mechanism as an acyl CoA elongase inhibitor also distinguishes it from ACCase inhibitors lsuagcenter.com.

Comparing the action of this compound components to other herbicide classes highlights the diversity of herbicidal mechanisms. For instance, ALS inhibitors (e.g., imidazolinones, sulfonylureas) target branched-chain amino acid biosynthesis epa.govumn.edufrontiersin.org, while glyphosate (B1671968) inhibits aromatic amino acid biosynthesis umn.edufrontiersin.org. Other classes like PPO inhibitors disrupt chlorophyll (B73375) synthesis and lead to accumulation of phototoxic intermediates ontosight.ai. The combination of a PSII inhibitor (Propanil) and a lipid synthesis inhibitor (Molinate) in this compound provides a broader spectrum of weed control by targeting two essential plant processes.

Herbicide ClassExample Active IngredientsHRAC GroupPrimary Biochemical Target
AmidesPropanilC2/5Photosystem II (Electron Transport)
ThiocarbamatesMolinateJLipid Synthesis (Acyl CoA Elongase)
TriazinesAtrazineC1/5Photosystem II (Electron Transport)
SulfonylureasBensulfuron-methylBAcetolactate Synthase (ALS)
ImidazolinonesImazethapyrBAcetolactate Synthase (ALS)
Acetyl-CoA Carboxylase (ACCase) InhibitorsFluazifop, SethoxydimAAcetyl-CoA Carboxylase (ACCase)
EPSP Synthase InhibitorsGlyphosateGEPSP Synthase
Protoporphyrinogen Oxidase (PPO) InhibitorsOxadiazonEProtoporphyrinogen Oxidase (PPO)

Environmental Fate and Biogeochemical Cycling

Abiotic Transformation Pathways in Soil and Aquatic Environments

Abiotic processes, including photodegradation, hydrolysis, and sorption-desorption, are significant factors in the transformation of molinate (B1677398) and propanil (B472794) in the absence of microbial activity. awsjournal.org

Photodegradation, or photolysis, is the breakdown of compounds by light. In aquatic environments, this can occur through direct absorption of light or indirect reactions with photochemically produced reactive species.

For propanil and molinate, light-induced degradation is a significant transformation pathway. iwaponline.com In aqueous solutions containing a titanium dioxide (TiO2) photocatalyst and simulated solar irradiation, both compounds undergo rapid degradation following pseudo-first-order kinetics. iwaponline.comiwaponline.com Propanil's half-life under these conditions was measured at 4.3 minutes, while molinate degraded more rapidly with a half-life of 2.9 minutes. iwaponline.comresearchgate.net

The degradation process leads to the formation of various intermediates and ultimately, mineralization. iwaponline.com The photochemical degradation scheme for both compounds involves steps such as hydroxylation, dechlorination (for propanil), dealkylation, and oxidation. iwaponline.com In studies, the mineralization of the organic carbon to carbon dioxide (CO2) after 240 minutes of irradiation was found to be 95% or greater for both herbicides. iwaponline.comresearchgate.net This process also results in the stoichiometric transformation of the chlorine in propanil to chloride ions and the sulfur in molinate to sulfate (B86663) ions. iwaponline.comresearchgate.net

In natural paddy field water, propanil's photodegradation occurs via direct photolysis and through reactions with hydroxyl (•OH) and carbonate (CO3•-) radicals. nih.gov The presence of high nitrate (B79036) or nitrite (B80452) concentrations can enhance this process by increasing the formation of these radicals. nih.gov Notably, the environmentally significant intermediate 3,4-dichloroaniline (B118046) (34DCA) is not a product of these photochemical pathways. nih.gov For molinate, direct photolysis occurs at a slow rate, contributing less than 23% to its degradation after 60 minutes of irradiation in the absence of a photocatalyst. iwaponline.com

interactive data table based on the data in the text

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. Its rate is often influenced by pH and temperature.

The role of hydrolysis differs significantly between the two components of Arrosolo. For molinate, chemical hydrolysis is considered a negligible pathway for its degradation in the environment. who.int

In contrast, hydrolysis is a key detoxification pathway for propanil, particularly in rice plants which can hydrolyze the herbicide into less harmful substances. nih.govscispace.com The primary product of propanil hydrolysis is 3,4-dichloroaniline (34DCA). nih.govnih.gov The efficiency of this process can be modulated by other agrochemicals; certain organophosphate insecticides have been shown to inhibit the enzyme responsible for propanil hydrolysis in rice, which can impact the herbicide's persistence and selectivity. nih.govscispace.com

Sorption is the process by which a chemical binds to soil particles, while desorption is the release of the chemical from the particles back into the soil solution. These dynamics control the mobility and availability of a pesticide in the environment. researchgate.netmdpi.com The extent of sorption is influenced by soil properties such as organic matter content, clay content, and pH, as well as the chemical properties of the pesticide itself. researchgate.net

For propanil, studies have shown that it competes with other herbicides for sorption sites on soil particles. researchgate.net This competition is more pronounced in soils with higher organic carbon content. researchgate.net When applied together, the presence of propanil can decrease the sorption of other herbicides, potentially increasing their mobility and leaching potential in the soil. researchgate.net

For molinate, volatilization is a primary route of dissipation from soil and water surfaces, a process that is enhanced on moist soils and at higher temperatures. who.int This tendency to volatilize suggests that its persistence via sorption to soil particles is relatively low. The half-life of molinate in rice fields can be as short as two days at 28°C due to volatilization. who.int

Biodegradation Processes by Microbial Communities

Biodegradation by soil and water microorganisms is a crucial pathway for the dissipation of many organic pesticides, including molinate and propanil. nih.govmdpi.com

Specific microorganisms and microbial consortia have been identified that can utilize molinate and propanil as a source of nutrients and energy, leading to their breakdown.

For molinate, a five-member bacterial consortium has been identified that can degrade the herbicide into harmless compounds. researchgate.net A key member of this consortium is the actinobacterium Gulosibacter molinativorax ON4(T), which is responsible for the initial breakdown of the molinate molecule. nih.govresearchgate.net Other bacteria and fungi are also capable of transforming molinate. nih.gov

For propanil, a diverse consortium of nine bacterial genera has been shown to be effective at its degradation. This consortium includes Acidovorax sp., Luteibacter, Xanthomonas sp., Flavobacterium sp., Variovorax sp., Acinetobacter calcoaceticus, Pseudomonas sp., Rhodococcus sp., and Kocuria sp. nih.gov Several of these strains, specifically Pseudomonas sp., Acinetobacter calcoaceticus, Rhodococcus sp., and Xanthomonas sp., are capable of using propanil as a sole source of carbon and nitrogen. nih.gov Another bacterium, Acinetobacter baumannii DT, has also been identified as a potent degrader of both propanil and its primary metabolite, 3,4-DCA. nih.gov

interactive data table based on the data in the text

Microbial degradation is facilitated by specific enzymes that catalyze the breakdown of the herbicide molecules. mdpi.comresearchgate.net

The biodegradation of molinate is initiated by a key enzyme, molinate hydrolase, produced by Gulosibacter molinativorax ON4(T). researchgate.netresearchgate.netnih.gov This enzyme catalyzes the hydrolysis of molinate by cleaving its thioester bond, which is the first step in a pathway that leads to non-toxic products. researchgate.net The crystal structure of molinate hydrolase has been determined, providing insight into its catalytic mechanism. researchgate.netnih.gov

The enzymatic degradation of propanil begins with its hydrolysis to 3,4-dichloroaniline (34DCA) and propionic acid. This reaction is catalyzed by an amidase enzyme. nih.govnih.gov The resulting 34DCA, a compound of environmental concern, is then further degraded by microorganisms. nih.gov For example, Acinetobacter baumannii DT has been shown to completely degrade 34DCA via an ortho-cleavage pathway, breaking open the aromatic ring and leading to its mineralization. nih.gov

interactive data table based on the data in the text

Transport and Distribution Modeling in Terrestrial and Aquatic Systems

Predicting the movement and distribution of this compound's active ingredients and their metabolites in the environment is crucial for assessing potential exposure and risks to non-target areas and organisms. Various mathematical models are employed for this purpose, simulating the transport of these compounds in both terrestrial and aquatic systems.

Commonly used models for pesticide transport include the Pesticide Root Zone Model (PRZM) , which simulates pesticide fate and transport in the crop root zone, and the Rice Water Quality Model (RICEWQ) , specifically designed for paddy rice environments. researchgate.netnih.govwaterborne-env.comresearchgate.net For watershed-scale assessments, these models can be coupled with models like the Soil and Water Assessment Tool (SWAT) , which simulates hydrology and pollutant transport over a larger area. researchgate.netnih.govcopernicus.org

A study that coupled PRZM, RICEWQ, and SWAT models to simulate the environmental transport of propanil and molinate in a rice-cultivated basin provided insights into their potential concentrations in groundwater. researchgate.net The 20-year simulation predicted that the 90th percentile of the annual predicted environmental concentrations (PECs) in groundwater for propanil and molinate were 3.2 µg/L and 1.9 µg/L, respectively, suggesting a low risk to groundwater in that specific scenario. researchgate.net

These models consider various factors that influence the transport of propanil and molinate, including:

Soil properties: Organic matter content, texture, and pH affect the adsorption of these compounds to soil particles, influencing their mobility.

Hydrology: Rainfall, irrigation practices, and runoff rates are key drivers of pesticide transport from treated fields into adjacent water bodies.

Long-term Ecological Trajectories of Herbicidal Residues

The long-term ecological consequences of this compound application are linked to the persistence and toxicity of its active ingredients and their degradation products. While propanil degrades relatively quickly, its metabolite 3,4-DCA is more persistent and has been detected in groundwater and surface waters. herts.ac.uk This persistence raises concerns about chronic exposure to non-target organisms. researchgate.netnih.gov

Ecological Risks of Propanil and its Metabolites:

Propanil and its metabolites can be toxic to a range of aquatic organisms, including fish, invertebrates, and amphibians. herts.ac.uk Long-term exposure to even low concentrations of propanil has been shown to be toxic to zooplankton. researchgate.net The metabolite 3,4-DCA is also of ecotoxicological concern, with studies indicating its potential to cause reproductive toxicity in fish. nih.gov The presence of these residues in aquatic ecosystems can lead to shifts in community structure and function over time.

Ecological Risks of Molinate and its Metabolites:

Molinate has been shown to pose a chronic risk to freshwater fish and invertebrates. epa.gov There is also concern about its potential for reproductive impairment in fish and other aquatic animals, as it can inhibit the synthesis of estrogen and testosterone (B1683101) in mammals. epa.gov The persistence of molinate, particularly in the anaerobic conditions of flooded rice paddies, increases the potential for long-term exposure of aquatic organisms in these and connected ecosystems.

The long-term ecological trajectory of this compound residues involves a complex interplay of degradation, transport, and toxicity. Continuous or repeated use of this herbicide can lead to the accumulation of more persistent metabolites in soil and water, potentially resulting in chronic adverse effects on sensitive non-target species and altering the ecological balance of affected ecosystems. nih.gov

Table 2: Summary of Long-Term Ecological Concerns for this compound's Active Ingredients and Metabolites

Compound/MetaboliteEcological ConcernAffected Organisms
PropanilChronic toxicity with long-term exposureZooplankton, aquatic invertebrates
3,4-Dichloroaniline (3,4-DCA)Persistence in soil and water, potential for reproductive toxicityFish, other aquatic organisms
MolinateChronic risk, potential for reproductive impairmentFreshwater fish and invertebrates
Molinate Sulfoxide (B87167)Metabolite of concern with potential for toxicityAquatic organisms

Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Arrosolo's components, enabling their separation from complex environmental samples such as water, soil, and biological tissues. The choice of technique depends on the physicochemical properties of the analytes and the matrix.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of both molinate (B1677398) and propanil (B472794), particularly in aqueous samples. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common approach. For instance, the determination of propanil and its primary metabolite, 3,4-dichloroaniline (B118046) (DCA), in water from irrigated rice fields has been successfully achieved using HPLC with UV detection. This method often involves a solid-phase extraction (SPE) step to pre-concentrate the analytes from the water sample, enhancing detection limits.

A typical HPLC method for propanil analysis might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. UV detection is suitable for quantification due to the presence of chromophores in the molecular structures of propanil and its metabolites.

ParameterTypical Value/Condition
Stationary Phase C18
Mobile Phase Acetonitrile/Water Gradient
Detector UV-Vis
Sample Preparation Solid-Phase Extraction (SPE)

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like molinate and propanil. Due to their thermal stability, these herbicides can be vaporized and separated in a gaseous mobile phase. The choice of detector is crucial for achieving the required sensitivity and selectivity in complex environmental matrices.

For the analysis of molinate and propanil in soil and water, GC coupled with a mass spectrometer (GC-MS) is frequently used. This combination provides both chromatographic separation and mass-based identification, offering a high degree of confidence in the results. The United States Environmental Protection Agency (EPA) has developed methods for the determination of propanil and its degradate DCA in water using capillary GC with a nitrogen-phosphorus detector (NPD). The NPD is highly sensitive to compounds containing nitrogen and phosphorus, making it well-suited for the analysis of these herbicides.

Sample preparation for GC analysis often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix. For soil samples, techniques like Soxhlet extraction may be employed.

ParameterTypical Value/Condition
Column Fused silica (B1680970) capillary column (e.g., DB-5ms)
Carrier Gas Helium
Detector Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD)
Sample Preparation Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to HPLC and GC, utilizing a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. This technique offers advantages such as faster analysis times and reduced organic solvent consumption. SFC is suitable for the analysis of a wide range of pesticides, including thiocarbamates like molinate and anilides like propanil.

In SFC, the mobile phase has properties intermediate between a gas and a liquid, allowing for high diffusion rates and low viscosity, which contributes to efficient separations. The polarity of the supercritical CO2 can be modified by adding small amounts of organic solvents (modifiers) like methanol, enabling the elution of a broader range of compounds. SFC can be coupled with various detectors, including mass spectrometers, providing a powerful tool for the analysis of this compound's active ingredients. Research has demonstrated the utility of SFC coupled with high-resolution mass spectrometry for the high-throughput screening of pesticide residues in food.

Mass Spectrometry Approaches for Identification and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound's components due to its high sensitivity and specificity. It allows for the unambiguous identification and quantification of the parent compounds and their metabolites, even at trace levels in complex environmental samples.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem Mass Spectrometry (MS/MS) is a highly selective and sensitive technique used for the structural elucidation and quantification of molecules, including the metabolites of molinate and propanil. In an MS/MS experiment, a precursor ion (typically the molecular ion of the analyte) is selected, fragmented, and the resulting product ions are detected. This process provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, enabling its confident identification.

For propanil, a major degradation pathway involves the hydrolysis of the amide bond, leading to the formation of 3,4-dichloroaniline (DCA) and propionic acid. LC-MS/MS methods can be developed to monitor the transition of the propanil precursor ion to its characteristic product ions, as well as the corresponding transition for DCA. This allows for the simultaneous quantification of both the parent compound and its key metabolite, providing valuable information on the environmental fate of the herbicide.

The metabolism of molinate in the environment can proceed through various pathways, including oxidation to form molinate sulfoxide (B87167) and other oxygenated derivatives. LC-MS/MS can be employed to identify these transformation products by targeting the specific mass-to-charge ratios of the expected metabolites and observing their characteristic fragmentation patterns. This approach is crucial for understanding the biotransformation and degradation of molinate in soil and water systems.

High-Resolution Mass Spectrometry for Comprehensive Screening

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This capability is extremely valuable for the comprehensive screening of environmental samples for the presence of this compound's components and their transformation products without the need for reference standards for every potential analyte.

Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry, when coupled with liquid or gas chromatography, enable the acquisition of full-scan, high-resolution mass spectra. By comparing the accurate masses of the detected ions with a database of known contaminants and their predicted metabolites, a wide range of compounds can be tentatively identified.

For instance, a study utilizing high-resolution mass spectrometry has been conducted to examine propanil and its N-oxidative decomposition products. researchgate.net Such studies are vital for identifying previously unknown degradation products and understanding the complete environmental fate of the herbicide. HRMS is also a powerful tool for non-target screening, where all detectable compounds in a sample are analyzed to identify emerging contaminants or unexpected transformation products of molinate and propanil.

TechniqueApplication for this compound AnalysisKey Advantages
Tandem Mass Spectrometry (MS/MS) Targeted analysis and quantification of molinate, propanil, and their known metabolites.High selectivity and sensitivity, structural confirmation through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Comprehensive screening for parent compounds and unknown transformation products.High mass accuracy allows for elemental composition determination and identification of non-target analytes.

Spectroscopic Techniques for Structural Elucidation of Degradants

The environmental degradation of the active components of this compound, molinate and propanil, leads to the formation of various degradants, the structures of which have been elucidated using a range of advanced spectroscopic techniques. Understanding the chemical structures of these degradation products is crucial for assessing their environmental fate and potential toxicity.

High-resolution mass spectrometry (HRMS) and high-field nuclear magnetic resonance (NMR) spectroscopy have been instrumental in the study of propanil and its N-oxidative decomposition products. nih.gov These techniques provide detailed information on the molecular weight, elemental composition, and the precise arrangement of atoms within the molecules, allowing for the unambiguous identification of degradants. nih.gov Mass spectral fragmentation patterns, obtained through exact mass measurements, have been used to propose fragmentation schemes for propanil and its related compounds, aiding in their structural confirmation. nih.gov

In addition to HRMS and NMR, infrared ion spectroscopy (IRIS) coupled with liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the structural elucidation of agrochemical transformation products. ru.nl This method allows for the recording of infrared spectra of mass-selected ions, which can then be compared with quantum-chemically predicted spectra for candidate structures to confirm the identity of unknown degradants. ru.nl

For molinate, a key degradation product identified is molinate sulfoxide, which is recognized as a toxic metabolite. epa.gov The elucidation of its structure has been critical in understanding the increased risk associated with the environmental transformation of the parent compound. epa.gov Spectroscopic methods are essential in identifying such transformations, where an oxygen atom is added to the sulfur atom of the molinate molecule.

The table below summarizes the spectroscopic techniques employed in the structural elucidation of degradants of this compound's active ingredients.

Active IngredientDegradant/Product StudiedSpectroscopic Techniques UsedKey Findings
PropanilN-oxidative decomposition productsHigh-Resolution Mass Spectrometry (HRMS), High-Field Nuclear Magnetic Resonance (NMR) SpectroscopyProvided exact mass measurements and detailed structural information, enabling the proposal of mass spectral fragmentation schemes. nih.gov
Agrochemicals (general)Transformation productsInfrared Ion Spectroscopy (IRIS) with Liquid Chromatography-Mass Spectrometry (LC-MS)Enabled the recording of IR spectra for mass-selected ions, allowing for comparison with predicted spectra for structural confirmation. ru.nl
MolinateMolinate sulfoxideNot specified in detail, but implied through identification as a toxic metabolite.Identification of the toxic metabolite formed through oxidation of the parent compound. epa.gov

Development of Novel Biosensors and Rapid Detection Assays

The development of sensitive and rapid analytical methods is paramount for the effective environmental monitoring of herbicides like this compound and its active ingredients, molinate and propanil. Recent research has focused on the creation of novel biosensors and rapid detection assays that offer advantages over traditional chromatographic methods, such as reduced analysis time and the potential for on-site measurements.

For the detection of propanil, significant advancements have been made in the development of immunoanalytical methods. An ultra-sensitive, fully automated immunoassay has been developed that can detect propanil in aqueous samples at sub-nanogram per liter levels without the need for sample pre-treatment or pre-concentration. nih.gov This biosensor is based on a high-affinity antibody for propanil and demonstrates the potential for biosensors to rival conventional analytical methods in sensitivity for water quality monitoring. nih.gov Other rapid detection methods for propanil have also been explored, providing quick discrimination between resistant and susceptible biotypes of weeds. cambridge.orgcambridge.org

In the case of molinate, a novel electrochemical sensor has been developed using a carbon paste electrode modified with zinc oxide (ZnO) nanoparticles. researchgate.net This sensor has demonstrated a low detection limit for molinate in water and soil samples, showcasing the potential of nanomaterial-based sensors in environmental analysis. researchgate.net Electrochemical immunosensors have also been developed for molinate, utilizing phage particles that display peptides mimicking the molinate molecule. mdpi.com

The table below provides an overview of the novel biosensors and rapid detection assays developed for the active ingredients of this compound.

Active IngredientSensor/Assay TypePrincipleLimit of Detection (LOD) / Key Features
PropanilFully Automated ImmunoassayHigh-affinity antibody-based detection0.6 ng/L (LOD), 4.5 ng/L (LOQ); no sample pre-treatment required. nih.gov
PropanilRapid bioassayHerbicide effect on plant growthRapid discrimination between resistant and susceptible weed biotypes. cambridge.orgcambridge.org
MolinateElectrochemical SensorCarbon paste electrode with ZnO nanoparticles1.0 x 10⁻⁸ M; effective for water and soil samples. researchgate.net
MolinateMagneto-electrochemical immunosensorCompetitive immunoassay with phage display peptidesNot specified in detail, but developed for environmental monitoring. mdpi.com

Herbicide Resistance Mechanisms in Target Weed Populations

Genetic Basis of Resistance to Molinate (B1677398) and Propanil (B472794) in Rice Weeds

Resistance to herbicides like Molinate and Propanil in rice weeds, such as barnyardgrass (Echinochloa spp.) and weedy rice (Oryza sativa L.), is underpinned by specific genetic changes that allow weed biotypes to survive herbicide applications that would typically be lethal nih.govacademicjournals.orgcwss.orgresearchgate.net.

Target-Site Resistance Mechanisms (e.g., AHAS gene mutations)

Target-site resistance involves alterations to the protein that the herbicide binds to, reducing the herbicide's ability to inhibit its function nih.govunl.edu. For Propanil, which inhibits Photosystem II (PSII), target-site resistance can occur through mutations in the psbA gene, which encodes the D1 protein, a key component of the PSII complex unl.eduucanr.eduresearchgate.net. Specific amino acid substitutions in the D1 protein can alter the herbicide binding site, leading to reduced sensitivity to Propanil ucanr.eduresearchgate.net. For example, a valine-219-isoleucine substitution in the D1 protein has been identified as a mechanism of propanil resistance in Schoenoplectus mucronatus ucanr.eduresearchgate.net.

While the provided outline mentions AHAS gene mutations in this section, it is important to note that Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS), is the target site for a different class of herbicides, such as imidazolinones and sulfonylureas, not Molinate or Propanil nih.govunl.edumdpi.comresearchgate.netresearchgate.netnih.gov. Resistance to ALS inhibitors through mutations in the AHAS gene is a well-documented phenomenon in many weed species, including those found in rice fields, and can arise through spontaneous mutations or gene flow from herbicide-tolerant rice varieties uada.edubioone.orgnih.govacademicjournals.orgresearchgate.netmdpi.comresearchgate.netnsf.govargentina.gob.areuropa.euwashu.eduwashu.edunih.govresearchgate.netpnas.orgresearchgate.netgoogle.comgoogle.com. However, resistance to Molinate (a thiocarbamate) and Propanil (a PSII inhibitor) involves different target sites and mechanisms.

Non-Target-Site Resistance Mechanisms (e.g., Enhanced Metabolism)

Non-target-site resistance mechanisms reduce the amount of active herbicide reaching the target site nih.govmdpi.comnih.govfrontiersin.org. Enhanced herbicide metabolism is a prevalent non-target-site resistance mechanism in rice weeds resistant to Propanil cambridge.orgresearchgate.netbioone.orgucdavis.edur4p-inra.fr. Resistant weed biotypes can rapidly detoxify Propanil into less phytotoxic compounds, such as 3,4-dichloroaniline (B118046) and propionic acid, primarily through the increased activity of enzymes like aryl acylamidase cambridge.orgresearchgate.netbioone.orgucdavis.edu. This enhanced metabolic capacity prevents the herbicide from accumulating at the PSII target site at concentrations high enough to cause lethal damage cambridge.org. While enhanced metabolism is a known NTSR mechanism for many herbicides, including some used in rice, specific detailed enzymatic pathways for Molinate resistance through enhanced metabolism in rice weeds are less extensively documented in the provided search results compared to Propanil.

Evolutionary Dynamics of Herbicide Resistance Development

The evolution of herbicide resistance in rice weed populations is a dynamic process driven by selection pressure from repeated herbicide applications bioone.orgnih.govcwss.orgresearchgate.netadmin.ch. Continuous or frequent use of herbicides with the same mechanism of action, such as Molinate or Propanil, favors the survival and reproduction of individuals possessing pre-existing resistance traits cwss.org. Over time, the frequency of these resistant individuals increases within the population, leading to a shift in the weed community towards resistance cwss.org. Gene flow, particularly from herbicide-resistant cultivated rice varieties to closely related weedy rice, can also contribute significantly to the spread of resistance alleles in weed populations uada.edubioone.orgnih.govnsf.govwashu.eduwashu.edunih.govresearchgate.netpnas.orgadmin.ch. This introgression of resistance genes from crop to weed can accelerate the evolution and spread of herbicide-resistant weedy rice biotypes uada.edunih.govnsf.govwashu.edunih.gov.

Molecular Diagnostics for Resistance Alleles and Phenotypes

Molecular diagnostic techniques play a crucial role in identifying and monitoring herbicide resistance in weed populations portlandpress.com. These methods can detect specific genetic mutations associated with target-site resistance, such as point mutations in the psbA gene conferring Propanil resistance or mutations in the AHAS gene conferring resistance to ALS inhibitors unl.eduucanr.eduresearchgate.netportlandpress.com. Molecular diagnostics can also help in understanding non-target-site resistance mechanisms by assessing the expression levels of genes involved in herbicide metabolism or detoxification portlandpress.com. By identifying the specific resistance alleles or phenotypes present in a weed population, molecular diagnostics can inform the selection of appropriate weed management strategies and help prevent the further spread of resistance portlandpress.com.

Ecological and Agronomic Factors Influencing Resistance Spread

Several ecological and agronomic factors contribute to the evolution and spread of herbicide resistance in rice weed populations. Continuous rice monoculture, where the same herbicides are used repeatedly in the same field, exerts strong selection pressure for resistance cwss.org. Limited crop rotation options in rice systems can exacerbate this issue cwss.org. The movement of resistant weed seeds through contaminated farm equipment, irrigation water, or commercial seed can facilitate the dispersal of resistant biotypes to new areas nih.govresearchgate.net. Additionally, the presence of weedy rice, which can hybridize with cultivated rice, provides a pathway for the introgression of herbicide resistance genes from herbicide-tolerant rice varieties into weedy populations uada.edubioone.orgnih.govnsf.govwashu.eduwashu.edunih.govresearchgate.netpnas.orgadmin.ch. Ineffective herbicide application timing or rates can also contribute to the selection for and spread of resistant individuals cwss.org.

Research Findings and Data

Studies have confirmed the presence of Propanil-resistant barnyardgrass and other weeds in rice-producing regions nih.govucanr.eduresearchgate.netresearchgate.netbioone.orgucdavis.educabidigitallibrary.org. For instance, research in Arkansas documented the spread of Propanil-resistant barnyardgrass, with resistance often linked to enhanced metabolism nih.govbioone.org. Studies on Cyperus difformis and Schoenoplectus mucronatus in California have identified target-site mutations in the D1 protein as a mechanism of Propanil resistance ucanr.eduresearchgate.netucdavis.edu.

Theoretical and Applied Research in Herbicide Optimization

Modeling Approaches for Predicting Herbicide Efficacy and Environmental Fate

Modeling approaches play a crucial role in predicting the efficacy of herbicides and their environmental fate, helping to optimize their use and minimize off-target impacts. For compounds like Molinate (B1677398) and Propanil (B472794), modeling can simulate their behavior in various environmental compartments, such as soil, water, and air, and predict their uptake and translocation in plants.

Environmental fate models, such as RICEWQ, have been used to simulate the behavior of Molinate in rice paddies researchgate.net. These models consider processes like volatilization, photolysis, hydrolysis, and biodegradation, as well as transport through runoff and leaching. Studies using models like RICEWQ have shown that application methods and water management practices significantly influence the concentration and dissipation of Molinate in floodwater researchgate.net. For instance, applying Molinate directly to ponded water can lead to higher initial concentrations compared to application onto a dry bay that is subsequently flooded, although concentrations may decline more rapidly in the former scenario researchgate.net.

Predicting herbicide efficacy often involves models that consider factors such as herbicide concentration at the site of action, plant growth stage, environmental conditions, and the presence of resistance mechanisms in weed populations. While the search results highlight the use of modeling for environmental fate, efficacy modeling, particularly for herbicide mixtures and in the context of resistance, is an active area of research. Quantitative Structure-Activity Relationship (QSAR) models, a type of modeling approach related to SAR, can also be used to predict the biological activity of compounds based on their molecular descriptors uba.ar. However, the performance of current (Q)SAR tools for predicting complex toxicological endpoints of pesticide metabolites is not always satisfactory, indicating the need for further development in this area uba.ar.

Modeling the environmental fate of Molinate and Propanil is particularly important due to their use in flooded rice systems, which can lead to their presence in surface and groundwater epa.govresearchgate.net. Models help in understanding the persistence and movement of these herbicides and their metabolites, such as 3,4-dichloroaniline (B118046) (3,4-DCA) from Propanil researchgate.net.

Integration of Arrosolo within Integrated Weed Management (IWM) Frameworks

Integrated Weed Management (IWM) is an approach that combines multiple weed control strategies to provide effective, sustainable, and economically viable weed management while minimizing environmental impact. The integration of herbicides like this compound (Molinate + Propanil) within IWM frameworks for rice cultivation has been a key strategy, particularly in managing herbicide resistance and weed shifts.

Historically, Propanil has been a cornerstone herbicide in rice weed control bioone.orgresearchgate.net. However, the continuous use of Propanil led to the evolution of resistant barnyardgrass (Echinochloa crus-galli) populations in many rice-growing regions bioone.orgresearchgate.net. Similarly, resistance to Molinate has also been reported cabidigitallibrary.org.

Integrating this compound or its components within IWM involves combining chemical control with other methods such as:

Cultural practices: Utilizing competitive rice cultivars, optimizing planting density and timing, and managing water levels in paddies researchgate.netresearchgate.net. Flooding, for instance, can suppress certain weed species researchgate.net.

Mechanical control: Employing tillage and manual weeding where feasible thaiscience.info.

Herbicide rotation and mixtures: Using herbicides with different modes of action in rotation or as pre-mixtures or tank-mixes to reduce the selection pressure for resistance ucdavis.educabidigitallibrary.org. This compound itself is a pre-mixture of two herbicides with different modes of action. Studies have investigated the efficacy of Molinate and Propanil in mixtures with other herbicides to improve control of resistant weed populations bioone.orgbioone.orgresearchgate.net.

Research has shown that mixtures of Propanil with other residual herbicides like Thiobencarb, Molinate, and Pendimethalin improved the control of Propanil-resistant barnyardgrass bioone.org. Although Molinate products have been discontinued (B1498344) in some regions, the principle of using mixtures with Propanil was a component of IWM strategies bioone.org.

The goal of integrating herbicides within IWM is not solely reliant on chemical control but aims for a holistic approach that considers the ecological and economic context of weed management in rice. This includes monitoring weed populations for resistance development and adapting management strategies accordingly cabidigitallibrary.orgresearchgate.net.

Future Directions in Herbicide Discovery and Resistance Mitigation Strategies

The increasing prevalence of herbicide-resistant weed populations poses a significant challenge to sustainable crop production researchgate.net. This necessitates ongoing research into future directions in herbicide discovery and the development of effective resistance mitigation strategies.

Future directions in herbicide discovery involve identifying new target sites in weeds and developing compounds with novel modes of action. This requires a deeper understanding of weed biology and biochemistry. Advanced techniques such as high-throughput screening, computational design, and '-omics' technologies (genomics, proteomics, metabolomics) are being employed to accelerate the discovery process.

For existing herbicides like Molinate and Propanil, and the challenges posed by resistance, future directions in mitigation strategies include:

Understanding Resistance Mechanisms: Research continues to elucidate the biochemical and genetic mechanisms of resistance to Molinate (e.g., enhanced metabolism) and Propanil (e.g., target-site mutations in photosystem II or enhanced metabolism) ucdavis.edu. This knowledge is crucial for developing strategies to circumvent resistance.

Developing Resistance Management Programs: Implementing proactive resistance management programs that involve diverse weed control tactics, including rotating crops, using cover crops, employing mechanical control, and rotating or mixing herbicides with different modes of action cabidigitallibrary.orgresearchgate.net.

Formulation and Adjuvant Research: Developing new formulations or using adjuvants that can improve the uptake, translocation, or efficacy of herbicides, potentially overcoming some forms of resistance cambridge.org.

Biological Control and Biopesticides: Exploring the use of biological control agents or biopesticides as components of IWM programs to reduce reliance on synthetic herbicides.

The withdrawal of traditional herbicides like Molinate and Propanil from certain markets due to resistance and environmental concerns has led to increased reliance on other herbicide classes, which in turn increases the risk of resistance to those alternatives mdpi.com. Therefore, future research must focus on diversifying weed control options and implementing robust, integrated strategies to preserve the efficacy of available herbicides and minimize the evolution of resistance.

Synergistic Combinations and Formulation Research (excluding direct dosage/administration details)

Research into synergistic combinations and optimized formulations is crucial for enhancing herbicide performance, broadening the spectrum of weed control, and managing herbicide resistance. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.

For Propanil, synergistic effects have been observed when combined with certain carbamate (B1207046) and organophosphate compounds bioone.org. Studies have shown that mixtures of Propanil with herbicides like Anilofos, Carbaryl, and Pendimethalin can produce synergistic effects on barnyardgrass control bioone.org. While the combination of Propanil and Molinate in this compound was reported to have an additive effect on Propanil-resistant barnyardgrass control in some studies, other research has explored the interactions of Molinate and Propanil with different herbicides bioone.orgbioone.org. For example, an additive response was observed for barnyardgrass control when glufosinate (B12851) was tank-mixed with Propanil and Molinate bioone.org.

The development of synergistic combinations and improved formulations is an ongoing effort to maximize the effectiveness of herbicides while minimizing potential drawbacks, contributing to more efficient and sustainable weed management practices.

Comparative Academic Studies on Herbicide Efficacy and Environmental Performance

Controlled Agronomic Field and Greenhouse Research on Weed Control Efficacy

Controlled studies conducted in agronomic field and greenhouse settings have evaluated the efficacy of Arrosolo in controlling target weed species in rice. Research has shown this compound to be effective against weeds such as barnyardgrass, sprangletop, dayflower, and broadleaf signalgrass when applied at the appropriate weed growth stages, typically the 1-2 leaf stage for best results nih.govherts.ac.uk.

Comparative studies have assessed this compound's performance against other herbicide options. For instance, research comparing different propanil (B472794) formulations on barnyardgrass control indicated varying levels of efficacy depending on weed growth stage and evaluation timing nih.gov. In one study, this compound applied to 5-leaf barnyardgrass resulted in 80% control at 7 days after treatment (DAT), demonstrating efficacy comparable to some other propanil formulations like Wham DF, while showing greater control than others such as Cedar Propanil, Facet, Propanil DF, Stam EDF, Stam M-4, and Wham at this early assessment nih.gov. At 14 DAT, this compound provided 84% control of 5-leaf barnyardgrass, which was similar to the control achieved by Facet (93%) nih.gov. When applied to 3-leaf barnyardgrass, this compound and several other propanil formulations provided similar control ranging from 88% to 96% at 7 DAT nih.gov. By 14 DAT, control with Facet increased to 99% and was similar to this compound, while being greater than several other propanil formulations nih.gov.

Greenhouse research also plays a role in understanding herbicide activity under controlled conditions, although specific detailed findings for this compound in greenhouse studies were less prevalent in the immediate search results fishersci.no. However, greenhouse studies are generally utilized to explore factors like temperature and humidity effects on herbicide efficacy.

Comparative Analysis of Different Herbicide Formulations and Application Principles in Non-Clinical Settings

Comparative analysis of this compound often involves evaluating its performance as a specific formulation containing Propanil and Molinate (B1677398) against other single-component herbicides, different formulations of its active ingredients, or in tank mixtures. Studies have explored tank mix combinations of this compound with other herbicides to enhance weed control spectrum and efficacy ebi.ac.uk. For example, tank mixing this compound 3-3E with Bolero 8 EC has been investigated to increase postemergence activity for controlling specific weeds. Similarly, this compound has been considered in tank mixes with herbicides like Newpath for improved control of emerged grasses and broadleaf weeds in Clearfield rice systems ebi.ac.uk.

Research also compares the application principles associated with this compound, such as application timing and method, with those of other herbicides nih.govherts.ac.uk. This compound is typically applied postemergence to drained fields to expose susceptible weeds, with recommendations for application when weeds are in the early leaf stages for optimal results nih.govherts.ac.uk. Comparative studies might evaluate the effectiveness of these application principles relative to pre-emergence or other post-emergence herbicide application strategies.

Methodological Approaches in Comparative Herbicidal Research

Academic research evaluating herbicides like this compound employs various methodological approaches to ensure scientific rigor. Controlled field trials are a common method, often utilizing designs such as randomized complete blocks with multiple replications to compare different herbicide treatments and assess their impact on weed control and crop yield. These trials are conducted in representative agricultural environments to reflect real-world conditions.

Greenhouse studies provide a controlled environment to investigate specific factors influencing herbicide performance, such as environmental conditions or weed growth stages, before moving to larger-scale field evaluations. Methodologies for studying herbicide behavior in plants and soil, including techniques using radioisotopes to track absorption, translocation, and metabolism, as well as degradation and leaching in soil, are also relevant to understanding the performance and fate of herbicides like those in this compound. Bioassays are also a commonly used technique to assess herbicide efficacy by analyzing the reaction of living organisms to the herbicide application.

Comparative studies often involve quantitative assessments of weed control efficacy, typically measured as a percentage reduction in weed density or biomass compared to untreated control plots. Rice injury is also assessed to determine the selectivity of the herbicide nih.gov. Statistical analyses, such as ANOVA and mean separation tests (e.g., Fisher's Protected LSD test), are used to determine statistically significant differences between treatments nih.gov.

Assessment of Differential Herbicide Selectivity in Crop and Weed Biotypes

This compound is characterized as a selective herbicide for use in rice nih.govherts.ac.ukebi.ac.uk. Herbicide selectivity is the ability of a herbicide to control weed species without causing unacceptable damage to the cultivated crop. This differential response can be attributed to various physiological and physical mechanisms, including differences in herbicide retention, penetration, translocation, and metabolism between crop and weed species. Differential metabolism is considered a major mechanism of herbicide selectivity, where tolerant plants can convert the herbicide molecule into less toxic compounds.

Studies involving this compound in rice evaluate this selectivity by assessing crop injury levels following application nih.gov. Research has indicated that while some temporary injury to rice may occur under certain conditions or with specific tank mixes, this compound is generally selective for rice when used according to recommendations nih.govherts.ac.uknih.gov. Comparative studies might assess the degree of selectivity of this compound relative to other herbicides used in rice, particularly concerning different rice varieties or weed biotypes that may exhibit varying levels of tolerance or resistance nih.gov.

Quantitative Analysis of Environmental Dissipation Rates Across Various Soil Types and Climates

The environmental dissipation of herbicides, including the active ingredients in this compound, is a critical area of study. Molinate, one of the active ingredients in this compound, undergoes degradation in the environment. Studies on the environmental fate of Molinate indicate that it hydrolyzes in soil, forming breakdown products. The half-life of Molinate in moist loam soils has been reported to be approximately 3 weeks at temperatures between 21-27°C. Under flooded conditions, Molinate can be hydroxylated and subsequently oxidized, forming various compounds.

Environmental dissipation rates can be influenced by various factors, including soil type, organic matter content, climate, temperature, soil moisture, wind, and rainfall. Laboratory studies can assess degradation under controlled conditions, while field dissipation studies provide estimates of how quickly the substance dissipates under real-world environmental conditions, taking into account processes like biodegradation, volatilization, leaching, and photolysis. Soil type, characterized by factors such as texture and organic matter status, significantly impacts pesticide behavior and environmental fate. Climatic factors also play a vital role in controlling dissipation and residual behavior, leading to variations in degradation data across different locations and conditions.

While specific quantitative dissipation rates for this compound as a formulated product across a wide range of soil types and climates were not extensively detailed in the provided snippets, the environmental fate studies on its active ingredient, Molinate, provide insights into the dissipation characteristics expected of the product in agricultural environments, particularly rice paddies.

Q & A

Q. What role does Arrosolo play in experimental designs for weed management in rice cultivation?

this compound (a propanil-containing herbicide) is commonly integrated into factorial or randomized complete block designs to evaluate its efficacy against grasses and broadleaf weeds. For example, field trials often apply this compound at rates such as 5.046 kg/ha pre-flood, combined with herbicides like Londax or Command, to maintain weed-free conditions . Experimental protocols emphasize application timing (e.g., post-emergence stages) and interactions with fertilizers (e.g., 13-13-13 formulations at 235.4 kg/ha) .

Q. How do researchers standardize this compound application rates across variable environmental conditions?

Standardization involves adjusting rates based on weed growth stages (e.g., 3–4 leaf barnyard grass) and environmental factors (e.g., cool weather). High rates are recommended under suboptimal conditions, with tank mixtures (e.g., this compound + Londax) to broaden weed-control spectra. Dose-response studies often use 4–6.8 kg/ha, validated via χ² tests for goodness-of-fit to biological models .

Q. What methodologies are used to assess this compound’s impact on non-target organisms in agroecosystems?

Acute toxicity studies (oral, dermal, and ocular irritation tests) are conducted under EPA guidelines, with protocols such as 24-month dietary oncogenicity assays in mice. Data are analyzed using hazard quotients and NOAEL (No Observed Adverse Effect Level) thresholds .

Q. How is this compound’s efficacy quantified in field trials against resistant weed species?

Efficacy is measured via weed biomass reduction, survival rates, and crop yield comparisons. For instance, trials in Crowley silt loam soils recorded pubescent/glabrous leaf counts pre-flowering and used ANOVA to compare treated vs. control plots .

Q. What statistical models are appropriate for analyzing this compound’s weed-control data?

Researchers employ χ² tests to validate Mendelian inheritance models (e.g., 3:1 or 63:1 ratios for herbicide resistance) and regression analysis to correlate application rates with weed mortality .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across studies be reconciled?

Discrepancies (e.g., variable rates: 5.046 kg/ha vs. 6.8 kg/ha) may arise from differences in soil organic matter, weed species, or adjuvant use. Meta-analyses controlling for covariates (e.g., pH, CEC) and Bayesian hierarchical models are recommended to isolate confounding variables .

Q. What experimental frameworks optimize this compound’s synergies with other herbicides while minimizing resistance evolution?

Sequential application designs (e.g., this compound → Clincher → Londax) and rotated MOA (Mode of Action) groups are tested using split-plot designs. Resistance monitoring involves PCR-based markers for ACCase/ALS mutations in weed populations .

Q. How do rhizosphere interactions influence this compound’s bioavailability in flooded rice systems?

Microcosm studies with isotopically labeled this compound track degradation pathways (hydrolysis vs. microbial metabolism). LC-MS/MS quantifies residues in porewater, while 16S rRNA sequencing identifies degradative microbial consortia .

Q. What mechanistic models predict this compound’s off-target movement in aquatic ecosystems?

Physiologically Based Pharmacokinetic (PBPK) models integrate parameters like log Kow (2.9), soil adsorption coefficients (Kd = 1.5 L/kg), and hydrology data to simulate runoff risks. Field validations use tracer dyes and sediment sampling .

Q. How can machine learning enhance this compound application strategies under climate variability?

Random Forest algorithms trained on historical weather, soil moisture, and weed emergence data predict optimal application windows. IoT-enabled sprayers validate models in real-time, reducing herbicide use by 15–20% without efficacy loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arrosolo
Reactant of Route 2
Reactant of Route 2
Arrosolo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.